Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate
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Overview
Description
Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O5S. It is a derivative of benzoic acid and is characterized by the presence of methoxy, methyl, and methylsulfonyl groups attached to the benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-methoxy-2-methyl-5-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or cellular responses to external stimuli.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
- Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
- Methyl 2-[(methylsulfonyl)amino]benzoate
Uniqueness
Methyl 4-methoxy-2-methyl-5-(methylsulfonyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14O5S |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
methyl 4-methoxy-2-methyl-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C11H14O5S/c1-7-5-9(15-2)10(17(4,13)14)6-8(7)11(12)16-3/h5-6H,1-4H3 |
InChI Key |
TWWNFSAGWIESIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)C)OC |
Origin of Product |
United States |
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